molecular formula C20H18F2N2O5S B2751211 Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902583-19-1

Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2751211
CAS No.: 902583-19-1
M. Wt: 436.43
InChI Key: MADVTBSILUBXBR-UHFFFAOYSA-N
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Description

The compound Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 2. Its structure includes:

  • A 4-fluorophenyl group at position 3.
  • A 4-fluorobenzenesulfonylmethyl substituent at position 6, distinguishing it from most analogs.
  • An ethyl carboxylate group at position 5 and a keto group at position 2.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-[(4-fluorophenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O5S/c1-2-29-19(25)17-16(11-30(27,28)15-9-7-14(22)8-10-15)23-20(26)24-18(17)12-3-5-13(21)6-4-12/h3-10,18H,2,11H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADVTBSILUBXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by additional steps to introduce the fluorobenzenesulfonyl and fluorophenyl groups .

Chemical Reactions Analysis

Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and phenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and anti-inflammatory properties.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Substituent Variations

Key structural differences among tetrahydropyrimidine derivatives are summarized below:

Table 1: Substituent Comparison of Tetrahydropyrimidine Derivatives

Compound Name R4 (Position 4) R6 (Position 6) X (Position 2) Unique Features Reference
Target Compound 4-fluorophenyl (4-fluorobenzenesulfonyl)methyl Oxo Sulfonyl group -
Ethyl 4-(fluorophenyl)-6-methyl-... (Ev1) 4-fluorophenyl Methyl Oxo Simpler alkyl substituent
Ethyl 4-(p-tolyl)-6-methyl-... (Ev2) 4-methylphenyl Methyl Oxo Electron-donating methyl group
Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)... (Ev10,15) 3,5-bis(trifluoromethyl)phenyl Methyl Oxo Strongly electron-withdrawing CF3 groups
Ethyl 4-(2,4-difluorophenyl)-... (Ev7) 2,4-difluorophenyl Methyl Thioxo Thione (C=S) vs. ketone (C=O)
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-... (Ev4) 5-(methoxymethyl)furan-2-yl Methyl Oxo Heterocyclic substituent

Key Observations :

  • Fluorine substituents at R4 (e.g., 4-fluorophenyl in the target vs. 2,4-difluorophenyl in Ev7) influence electronic effects and steric bulk, affecting molecular packing and reactivity .
  • Thioxo analogs (e.g., Ev7, Ev12) exhibit altered tautomerism and hydrogen-bonding capabilities compared to oxo derivatives .

Insights :

  • The target compound’s synthesis may involve sulfonylation of a preformed tetrahydropyrimidine core, a step absent in simpler analogs .
  • Mechanochemical methods (Ev1) offer solvent-free routes, while thionyl chloride-mediated reactions (Ev5) enable esterification or halogenation .

Crystallographic and Hydrogen-Bonding Analysis

Table 3: Crystallographic Data

Compound (Reference) Space Group Unit Cell Parameters (Å, °) Hydrogen-Bonding Patterns
Ev7 (Thioxo analog) Monoclinic a=12.6876, b=7.3073, c=19.9547, β=114.4° N–H···S and C–H···F interactions
Ev15 (CF₃-substituted) P21/c a=12.6876, b=7.3073, c=19.9547, β=114.4° C–H···O and F···F contacts
Target Compound Not reported in evidence Hypothesized stronger H-bonding due to sulfonyl group -

Findings :

  • Thioxo derivatives (Ev7) exhibit N–H···S bonds, while oxo analogs (Ev15) favor C–H···O interactions .

Biological Activity

Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound belonging to the class of tetrahydropyrimidines, has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects supported by research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18F2N2O5SC_{20}H_{18}F_{2}N_{2}O_{5}S, with a molecular weight of approximately 448.5 g/mol. The compound's structure features a tetrahydropyrimidine core substituted with a fluorobenzenesulfonyl group and a fluorophenyl group, contributing to its pharmacological potential.

PropertyValue
Molecular FormulaC20H18F2N2O5SC_{20}H_{18}F_{2}N_{2}O_{5}S
Molecular Weight448.5 g/mol
IUPAC NameThis compound
CAS Number866590-87-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions utilizing reagents such as ethyl acetoacetate and various sulfonyl chlorides. The optimization of reaction conditions is crucial for achieving high yields and purity levels in industrial applications.

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is believed to enhance its interaction with bacterial enzymes, thereby exerting its antimicrobial effects.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has also been evaluated for anti-inflammatory activities. Research suggests that it can reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

  • Anticancer Study : In a study evaluating the effects of various tetrahydropyrimidine derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment.
  • Antimicrobial Efficacy : A screening assay against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 30 µg/mL respectively, suggesting strong antimicrobial potential.
  • Inflammation Model : In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6 compared to control groups.

Q & A

Q. Key considerations :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for sulfonylation .
  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Purification : Use column chromatography or recrystallization to isolate intermediates and final products .

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

Answer:

  • X-ray crystallography is the gold standard for determining absolute configuration.
  • Software tools :
    • SHELXL : For refining crystal structures, especially handling fluorinated substituents and hydrogen bonding networks .
    • ORTEP-III : Visualizes thermal ellipsoids and intermolecular interactions (e.g., π-π stacking between fluorophenyl groups) .
  • Challenges : Fluorine atoms may cause disorder; high-resolution data (≤ 1.0 Å) and TWIN commands in SHELXL mitigate this .

Advanced: What methodological approaches are used to analyze the electronic effects of the 4-fluorobenzenesulfonyl group on bioactivity?

Answer:

  • Spectroscopic analysis :
    • ¹⁹F NMR : Tracks electronic environments of fluorine atoms, revealing substituent effects .
    • IR spectroscopy : Identifies sulfonyl group vibrations (≈1350 cm⁻¹) to assess conformational stability .
  • Computational studies :
    • DFT calculations : Predict charge distribution and binding affinity with biological targets (e.g., enzymes) .
  • Comparative studies : Synthesize analogs without fluorine to isolate electronic contributions .

Basic: Which analytical techniques are most reliable for characterizing intermediates and the final product?

Answer:

Technique Application Example Data
¹H/¹³C NMR Confirms regiochemistry and purityδ 7.2–7.8 ppm (fluorophenyl protons)
HPLC Quantifies purity (>95% typical)Retention time: 8.2 min (C18 column, acetonitrile/water)
HRMS Validates molecular formula[M+H]⁺: m/z 477.1024 (calculated)
IR Detects functional groups (C=O at 1700 cm⁻¹)

Advanced: How should researchers address contradictory data in biological activity studies?

Answer:

  • Variables to assess :
    • Purity : Impurities in intermediates (e.g., unreacted sulfonyl chloride) may skew bioassays .
    • Assay conditions : Varying pH or solvent (DMSO vs. ethanol) affects solubility and activity .
  • Resolution strategies :
    • Orthogonal assays : Use both enzymatic (e.g., kinase inhibition) and cell-based assays to confirm activity .
    • Metabolic stability tests : Evaluate if fluorinated groups enhance or reduce half-life in vitro .

Advanced: What are the challenges in regioselective functionalization of the tetrahydropyrimidine core, and how can they be overcome?

Answer:

  • Challenges :
    • Steric hindrance : Bulky substituents (e.g., 4-fluorobenzenesulfonyl) limit access to reactive sites .
    • Electronic effects : Fluorine’s electron-withdrawing nature directs electrophilic attacks to specific positions .
  • Solutions :
    • Protecting groups : Use tert-butyldimethylsilyl (TBS) to block undesired reaction sites during sulfonylation .
    • Catalysis : Employ Pd-mediated cross-coupling for precise C–H functionalization .

Basic: How can researchers validate the stability of this compound under varying storage conditions?

Answer:

  • Accelerated stability studies :
    • Temperature : Store at 4°C, 25°C, and 40°C for 1–3 months; monitor degradation via HPLC .
    • Light sensitivity : Amber vials prevent photodegradation of the fluorophenyl moiety .
  • Key stability indicators :
    • Hydrolysis of the ester group (monitor by ¹H NMR) .

Advanced: What computational tools aid in predicting the binding mode of this compound with biological targets?

Answer:

  • Docking software : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .
  • MD simulations : GROMACS assesses dynamic behavior (e.g., fluorobenzenesulfonyl group flexibility) over 100-ns trajectories .
  • Limitations : Fluorine’s van der Waals radius requires force field parameter adjustments for accuracy .

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